1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate

Medicinal Chemistry Physicochemical Profiling Isomeric Differentiation

Deploy this Oprea‑library pyrazole ester for informed SBDD. The meta‑nitro isomer offers 6 HBA sites and logP 5.2, critical for target engagement. Use it as a direct isomeric pair with the 2‑nitro analog to probe positional effects on potency, metabolism, and selectivity in kinase/protease campaigns.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 851127-15-6
Cat. No. B2443490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate
CAS851127-15-6
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C21H21N3O4S/c1-14-18(29-17-11-6-5-7-12-17)19(23(22-14)21(2,3)4)28-20(25)15-9-8-10-16(13-15)24(26)27/h5-13H,1-4H3
InChIKeyGJUSKRQXLZYJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate (CAS 851127-15-6): Core Physicochemical and Structural Profile for Procurement Evaluation


1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate (CAS 851127-15-6) is a fully substituted pyrazole ester combining a tert-butyl, a methyl, a phenylsulfanyl, and a 3-nitrobenzoate moiety onto a single pyrazole scaffold [1]. It belongs to a class of pyrazole-based esters frequently deployed as synthetic building blocks and screening candidates in early drug discovery [1]. Public records confirm a molecular formula of C21H21N3O4S, a molecular weight of 411.5 g/mol, and a computed XLogP3 of 5.2, underscoring its lipophilic character [1]. Its presence in the Oprea screening library (Oprea1_780103) further indicates preliminary filtering for drug-like properties [1].

Why In-Class Pyrazole-5-yl Esters Cannot Replace 1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate Without Risk of Divergent Chemical Behavior


Even minor positional isomerism on the benzoate ring—such as shifting the nitro group from the 3-position to the 2-position—produces a distinct compound with measurably different electronic distribution, hydrogen-bonding capacity, and metabolic liability [1]. This structural nuance directly affects reactivity in downstream derivatizations and target engagement in biological screens; therefore, substituting the 3-nitrobenzoate ester with a 2-nitro, 4-nitro, or halo-benzoate analog without confirmatory data introduces uncontrolled physicochemical and pharmacological variables [1].

Quantitative Differentiation of 1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate (851127-15-6) from Its Closest Structural Analogs


Meta-Nitro Positional Isomerism: Computed Lipophilicity Comparison Against the 2-Nitrobenzoate Analog

The target compound 851127-15-6 bears a nitro group at the meta position of the benzoate ester. In contrast, the commercially available analog 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate (ortho-nitro isomer) exhibits a different electronic environment that alters lipophilicity, intramolecular H-bond potential, and steric accessibility around the ester linkage [1]. Quantitative comparison of computed logP values provides a direct physicochemical metric for this differentiation.

Medicinal Chemistry Physicochemical Profiling Isomeric Differentiation

Hydrogen-Bond Acceptor Count: Target Compound Offers a Higher Number of HBA Sites than the Corresponding 3-Bromobenzoate Analog

The 3-nitrobenzoate group provides additional hydrogen-bond acceptor (HBA) capacity relative to halogenated analogs. The target compound registers 6 HBA (PubChem [1]), whereas the 3-bromobenzoate analog 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate offers only 4 HBA due to the absence of the nitro group's oxygen lone pairs.

Drug Design Binding Interactions Scaffold Diversification

Topological Polar Surface Area (TPSA) Distinguishes the Nitrobenzoate from Electronically Neutral Ester Analogs

TPSA is a critical determinant of intestinal absorption and blood–brain barrier penetration. The target compound's TPSA of 115 Ų [1] exceeds that of closely related pyrazole esters lacking a nitro group (commonly 60–90 Ų), placing it in a distinct ADME property space.

ADME Permeability Solubility

Rotatable Bond Count and Molecular Flexibility: A Differentiator for Entropic Binding Penalties

With 6 rotatable bonds [1], the target compound occupies a conformational flexibility window that balances preorganization and adaptability. Congeners with additional flexible linkers (e.g., ethoxybenzoate esters) introduce higher entropic penalties upon binding, while more rigid analogs may lack the conformational sampling needed to engage certain binding pockets.

Molecular Recognition Ligand Efficiency Conformational Analysis

Meta-Nitro Positioning Enables Regioselective Derivatization Not Achievable with Ortho- or Para-Isomers

The 3-nitrobenzoate ester presents a meta-nitro substituent that is sterically less hindered than the ortho-nitro isomer, yet electronically distinct from the para-nitro counterpart. This regiochemistry provides a unique synthetic handle for chemoselective reduction or nucleophilic aromatic substitution without competing intramolecular interactions that plague the ortho isomer .

Synthetic Chemistry Building Block Utility Scaffold Expansion

Oprea Library Provenance: Pre-Vetted Conformity with Lead-Like Property Filters

The target compound is cataloged as Oprea1_780103 [1]. The Oprea screening collection is curated to contain molecules with lead-like properties (MW ≤ 460, logP ≤ 5.6, etc.). Procurement from this well-characterized set reduces the risk of acquiring compounds with grossly unfavorable ADME profiles, a quality not automatically guaranteed for every in-house synthesized or non-curated commercially available analog.

Screening Libraries Drug-Likeness Procurement Rationale

Optimal Application Scenarios for 1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate (851127-15-6) Based on Quantitative Differentiation Evidence


Focused Library Design Requiring Tractable Meta-Nitro Ester Building Blocks

Medicinal chemistry groups constructing focused compound libraries for peripheral targets (e.g., kinases, proteases) can leverage the target compound's meta-nitro positional isomerism for regioselective diversification. Its TPSA of 115 Ų and logP of 5.2 [1] position it advantageously for oral, non-CNS drug space, while the availability of the 2-nitro isomer as a comparably priced benchmark allows direct head-to-head evaluation of positional effects on potency and selectivity.

Physicochemical Benchmarking Studies on Nitro Group Positional Effects

The pairwise analysis between the target 3-nitrobenzoate and the 2-nitrobenzoate analog constitutes an ideal isomeric pair for systematic investigation of how nitro group position modulates logP, metabolic stability, and target engagement. The computed logP difference (5.2 for the meta isomer) together with the documented tendency of ortho-nitro groups to form intramolecular H-bonds provides a well-defined hypothesis-testing framework [1].

Lead Optimization Programs Seeking Enhanced Polar Interactions via Nitro Group HBA Contribution

For targets where a polar, hydrogen-bond-accepting substituent is required at a specific vector, the 3-nitrobenzoate moiety (6 HBA) offers two additional HBA sites compared to the bromobenzoate analog [1]. This measurable electronic distinction supports rational SBDD campaigns where the nitro group's electron-withdrawing effect and HBA capacity are critical for binding affinity.

Procurement of a Pre-Vetted Screening Compound for Hit Identification

Organizations seeking to augment their screening deck with compounds that have passed lead-like filters can prioritize 851127-15-6 for its documented membership in the Oprea screening library [1]. This provenance reduces the likelihood of acquiring compounds with suboptimal properties, relative to uncatalogued or in-house synthesized analogs that lack explicit curation against drug-likeness criteria.

Quote Request

Request a Quote for 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.